molecular formula C19H25N3O4S2 B2914544 2-[4-(dipropylsulfamoyl)benzamido]-N-methylthiophene-3-carboxamide CAS No. 920435-81-0

2-[4-(dipropylsulfamoyl)benzamido]-N-methylthiophene-3-carboxamide

Cat. No.: B2914544
CAS No.: 920435-81-0
M. Wt: 423.55
InChI Key: JKMJNULMOCXLDV-UHFFFAOYSA-N
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Description

2-[4-(dipropylsulfamoyl)benzamido]-N-methylthiophene-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a thiophene ring, a benzamido group, and a dipropylsulfamoyl moiety, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(dipropylsulfamoyl)benzamido]-N-methylthiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur under acidic conditions.

    Introduction of the Benzamido Group: The benzamido group is introduced via an amide coupling reaction between a benzoyl chloride derivative and an amine.

    Attachment of the Dipropylsulfamoyl Group: The dipropylsulfamoyl group is attached through a sulfonamide formation reaction, typically using a sulfonyl chloride and a secondary amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(dipropylsulfamoyl)benzamido]-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide and sulfonamide groups can be reduced to amines.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamido derivatives.

Scientific Research Applications

2-[4-(dipropylsulfamoyl)benzamido]-N-methylthiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Material Science: The compound’s properties make it suitable for use in the development of advanced materials.

    Biological Studies: It is used in studies to understand its interactions with biological molecules and potential as a drug candidate.

    Industrial Applications: The compound is explored for its use in various industrial processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 2-[4-(dipropylsulfamoyl)benzamido]-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxylate
  • 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Uniqueness

2-[4-(dipropylsulfamoyl)benzamido]-N-methylthiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[4-(dipropylsulfamoyl)benzoyl]amino]-N-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S2/c1-4-11-22(12-5-2)28(25,26)15-8-6-14(7-9-15)17(23)21-19-16(10-13-27-19)18(24)20-3/h6-10,13H,4-5,11-12H2,1-3H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMJNULMOCXLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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